1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
Overview
Description
1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound that features a unique structure combining an oxane ring and a pyrrole-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of oxane derivatives with maleimide compounds. One common method is the Diels-Alder reaction, where an oxane derivative acts as the diene and maleimide as the dienophile. The reaction is usually carried out under reflux conditions in an inert solvent such as toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the oxane ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-(oxan-4-yl)ethan-1-one: Shares the oxane ring but differs in the functional group attached.
Tetrahydropyran derivatives: Similar ring structure but different substituents.
Uniqueness
1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its combination of the oxane ring and pyrrole-2,5-dione moiety, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.
Biological Activity
1-(Oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known by its CAS number 1153384-12-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 181.19 g/mol. It has a predicted boiling point of approximately 319.3 °C and a density of 1.320 g/cm³ .
Mechanisms of Biological Activity
Research indicates that compounds structurally related to this compound exhibit various biological activities, including:
1. Antitumor Activity
Studies have shown that derivatives of pyrrole-2,5-dione can inhibit the growth of cancer cell lines. For instance, modifications to the pyrrole structure enhance interactions with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, leading to potential antitumor effects .
2. Anti-inflammatory Effects
Pyrrole derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in inflammation pathways. Some compounds have demonstrated selective inhibition of COX-2 over COX-1, suggesting their utility in treating inflammatory diseases without the gastrointestinal side effects associated with non-selective COX inhibitors .
Case Studies
Several studies provide insights into the biological activity of related compounds:
Case Study 1: Antitumor Efficacy
In a study evaluating the antiproliferative effects of pyrrole derivatives on colon cancer cell lines (HCT-116 and SW-620), compounds demonstrated significant inhibition at concentrations as low as . The study concluded that structural modifications could enhance efficacy against specific cancer types .
Case Study 2: Inflammation and Pain Management
A series of pyrrole derivatives were synthesized and tested for their ability to reduce LPS-induced PGE2 production in macrophage cells. One compound showed an IC50 value of for PGE2 production and was more potent than traditional NSAIDs like celecoxib . This suggests potential applications in managing inflammatory conditions.
Data Tables
Biological Activity | Tested Compounds | IC50 Value (nM) | Selectivity |
---|---|---|---|
Antitumor | Pyrrole Derivatives | N/A | |
COX-2 Inhibition | Compound MPO-0029 | High | |
PGE2 Production | Compound 9d | Selective |
Properties
IUPAC Name |
1-(oxan-4-yl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-8-1-2-9(12)10(8)7-3-5-13-6-4-7/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYIOWNAWYGSPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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